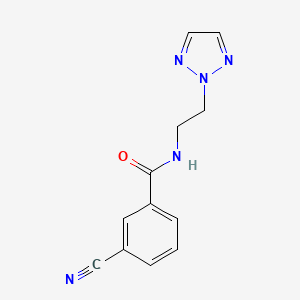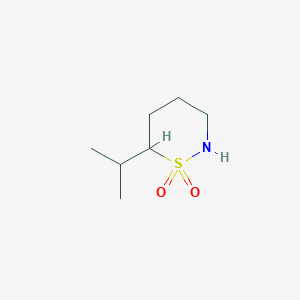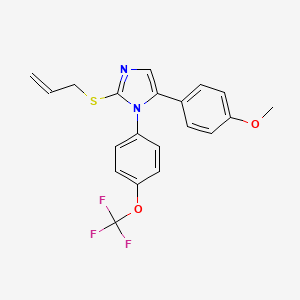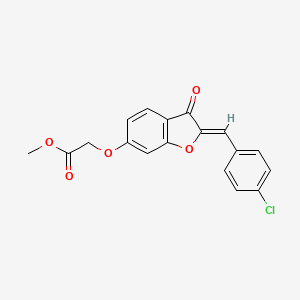
N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3-cyanobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3-cyanobenzamide is a compound that belongs to the class of 1,2,3-triazoles, which are known for their diverse applications in medicinal chemistry, agrochemicals, and materials science. The presence of the triazole ring in its structure imparts unique chemical properties, making it a valuable compound for various scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3-cyanobenzamide typically involves the cycloaddition reaction between an azide and an alkyne, known as the “click” reaction. This reaction is catalyzed by copper(I) ions and proceeds under mild conditions, providing high yields of the desired triazole product. The reaction can be carried out in various solvents, including water, which makes it environmentally friendly.
Industrial Production Methods: For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and increased efficiency. The use of automated systems can further enhance the scalability and reproducibility of the process.
Analyse Des Réactions Chimiques
Types of Reactions: N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3-cyanobenzamide undergoes various chemical reactions, including:
Oxidation: The triazole ring can be oxidized to form triazole N-oxides.
Reduction: Reduction of the nitrile group can yield primary amines.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted triazoles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products:
Oxidation: Triazole N-oxides.
Reduction: Primary amines.
Substitution: Substituted triazoles with various functional groups.
Applications De Recherche Scientifique
N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3-cyanobenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential as an enzyme inhibitor and its ability to interact with biological macromolecules.
Medicine: It has shown promise in the development of new drugs, particularly as an antimicrobial and anticancer agent.
Industry: The compound is used in the production of materials with specific properties, such as corrosion inhibitors and photostabilizers.
Mécanisme D'action
The mechanism of action of N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3-cyanobenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition of their activity. The nitrile group can also participate in coordination with metal ions, further modulating the compound’s biological activity.
Comparaison Avec Des Composés Similaires
1,2,3-Triazole: The parent compound with a similar triazole ring structure.
N-(2-(1H-1,2,3-triazol-1-yl)ethyl)-3-cyanobenzamide: A regioisomer with the triazole ring attached at a different nitrogen atom.
2-(2H-1,2,3-Triazol-2-yl)benzoic acid: A compound with a carboxylic acid group instead of a nitrile group.
Uniqueness: N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3-cyanobenzamide is unique due to the presence of both the triazole ring and the nitrile group, which confer distinct chemical reactivity and biological activity
Propriétés
IUPAC Name |
3-cyano-N-[2-(triazol-2-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5O/c13-9-10-2-1-3-11(8-10)12(18)14-6-7-17-15-4-5-16-17/h1-5,8H,6-7H2,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIOALAWQNYMDBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)NCCN2N=CC=N2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-methylbutanamide](/img/structure/B2636408.png)
![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2636410.png)
![1-(3,4-dichlorobenzyl)-1H-indole-2,3-dione 3-{N-[2,6-dichloro-4-(trifluoromethyl)phenyl]hydrazone}](/img/structure/B2636411.png)
![3-(3-chlorobenzyl)-8-ethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2636412.png)

![N-methyl-4-[2-(pyrrolidin-1-yl)ethoxy]aniline](/img/structure/B2636416.png)



![1-(3,4-Dimethylbenzoyl)-3-[(oxolan-3-yl)methoxy]azetidine](/img/structure/B2636425.png)

![N-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-4-methylbenzamide](/img/structure/B2636427.png)

![7-((2-chlorobenzyl)thio)-3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2636430.png)
